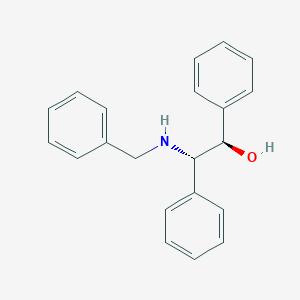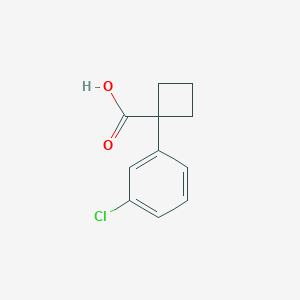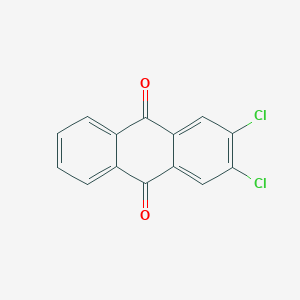
2,3-Dichloroanthraquinone
Übersicht
Beschreibung
2,3-Dichloroanthraquinone is a chemical compound with the molecular formula C14H6Cl2O2 . It has an average mass of 277.102 Da and a monoisotopic mass of 275.974487 Da .
Molecular Structure Analysis
2,3-Dichloroanthraquinone contains a total of 26 bonds; 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dichloroanthraquinone are not available, anthraquinones have been studied for their electrochemical applications . They have been identified as a promising lead structure for various applications in organic electronics .Physical And Chemical Properties Analysis
2,3-Dichloroanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 455.2±45.0 °C at 760 mmHg, and a flash point of 191.7±29.3 °C . It has a molar refractivity of 68.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 183.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
1. Chemistry and Biology of Anthraquinones
Anthraquinones, including 2,3-dichloroanthraquinone, are crucial in various medical applications such as laxatives, antimicrobial, and anti-inflammatory agents. They've been used in treating conditions like constipation, arthritis, multiple sclerosis, and cancer. However, their safety, particularly due to the presence of the quinone moiety, is a matter of ongoing assessment (Malik & Müller, 2016).
2. Synthesis and Physicochemical Properties
Tetraanthraquinonoporphyrazine complexes with lanthanides, derived from 1,4-dichloroanthraquinone-2,3-dicarboxylic acids, have been studied for their spectral properties and stability against thermooxidative decomposition (Borisov, Znoiko, & Shaposhnikov, 2015). Additionally, the solubility of derivatized anthraquinones in supercritical carbon dioxide has been analyzed, showing that modifications like the addition of 2,3-dichloro groups can significantly impact solubility (Alwi & Tamura, 2015).
3. Application in Dye Synthesis
1-Amino-2,4-dichloroanthraquinone, a compound closely related to 2,3-dichloroanthraquinone, has been utilized in synthesizing blue acid dyestuffs. This process involves condensation with various arylamines followed by sulfonation with oleum (Kraska & Blus, 1987).
4. Exploration of Optical Properties
The structural and optical properties of certain dyes, such as those derived from 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone, have been investigated for potential value in electronic and optical materials. These dyes exhibit high absorption in the UV–VIS region, hinting at their suitability in optoelectronic applications (Ali et al., 2022).
5. Anticancer Activity Studies
Research on 2,3-dihydroxy-9,10-anthraquinone, a derivative of 2,3-dichloroanthraquinone, has shown significant antiproliferative activity against specific cancer cells. This compound induces apoptosis through various pathways, including the inhibition of PI3K/AKT activity and COX-2 enzyme in cancer cells (Balachandran et al., 2016).
6. Coordination Chemistry and Biological Applications
Substituted anthraquinones, like 2,3-dichloroanthraquinone, have found significant use in coordination chemistry due to their physical and biological properties. These derivatives are key in developing coordination polymers, metal-organic frameworks, and their application in biological and chemosensing fields (Langdon-Jones & Pope, 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Anthracenone derivatives, which include 2,3-dichloroanthraquinone, display potent and selective anti-tumor activity . They form a distinct mechanistic class despite structural similarities between the substituents, anthracenone nucleus, and molecules possessing known antitumor, antiproliferative, antipsoriatic, anti-inflammatory, or antioxidant activity .
Mode of Action
Biochemical Pathways
Anthracenone derivatives have been the subject of extensive research, mainly due to their well-recognized biological importance and significant biological applications
Pharmacokinetics
The bioaccumulation factor of 1,4-diamino-2,3-dichloroanthraquinone, a structurally similar compound, is estimated to be 11037, indicating that the compound is very bioaccumulative in aquatic organisms .
Result of Action
Anthracenone derivatives have shown potential cytotoxic effects . For instance, 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives were synthesized and evaluated for their ability to inhibit the growth of various human carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloroanthraquinone. According to the fugacity model levels III, the most likely environmental fate for this test chemical is soil (i.e., estimated to 89.3%). In soil, 1,4-diamino-2,3-dichloroanthraquinone was expected to have negligible mobility based upon a Log KOC in the range 4.66 – 6.93 .
Eigenschaften
IUPAC Name |
2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPNTLKDIYIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284542 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroanthraquinone | |
CAS RN |
84-45-7 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



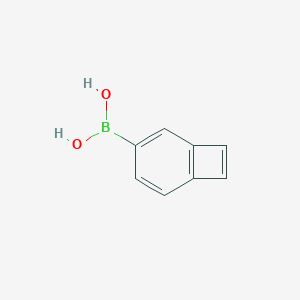

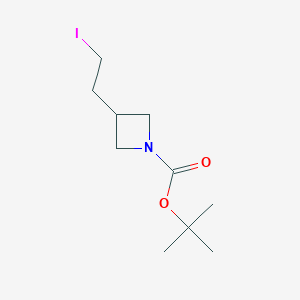
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
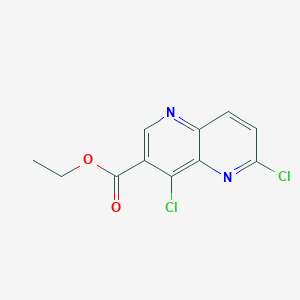
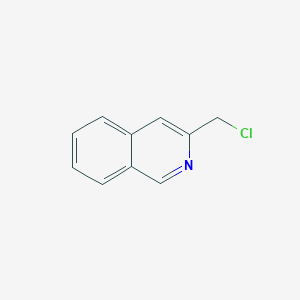


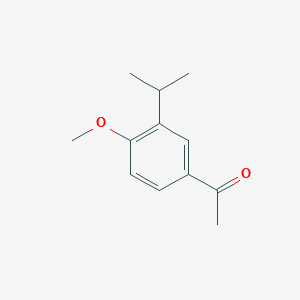
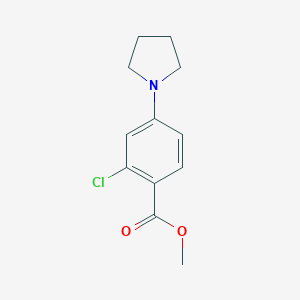
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
